molecular formula C6H6BrNO3 B064260 Methyl 3-bromo-5-methylisoxazole-4-carboxylate CAS No. 188686-98-8

Methyl 3-bromo-5-methylisoxazole-4-carboxylate

Cat. No. B064260
M. Wt: 220.02 g/mol
InChI Key: WASAAXGZSAUBPI-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-methylisoxazole-4-carboxylate” is a chemical compound with the molecular formula C6H6BrNO3 . It has a molecular weight of 220.02 . The IUPAC name for this compound is "methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-methylisoxazole-4-carboxylate” consists of a five-membered isoxazole ring substituted with a bromo group at the 3rd position, a methyl group at the 5th position, and a carboxylate group at the 4th position .

Scientific Research Applications

  • Synthesis of Heterocycles and Precursors:

    • It has been used in the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate. The synthesized products have applications as substrates for further synthesis of isoxazole-fused heterocycles (Roy et al., 2004).
  • Nucleophilic Chemistry for Synthesizing Drug-like Molecules:

    • It's a part of processes involving selective nucleophilic chemistry for the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, which are significant for creating a library of drug-like isoxazoles (Robins et al., 2007).
  • Mass Spectral Studies and Isomerization:

    • The compound is involved in the study of thermal isomerization of the isoxazole ring and rearrangement processes in mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids, providing insights into the behavior and properties of these compounds under thermal conditions (Zhigulev et al., 1974).
  • Activation of Inert Bonds in Organic Chemistry:

    • It has been implicated in the Pd-catalyzed activation of inert γ-C(sp3)-H bonds for C-C bond formation in primary amine compounds, leading to the synthesis of various substituted compounds (Pasunooti et al., 2015).
  • Synthesis of Non-Natural Amino Acids:

    • The compound's derivatives are used for the synthesis of various γ-substituted non-natural amino acids, significant for the development of novel pharmaceuticals and research into the functionality of proteins and enzymes (Pasunooti et al., 2015).
  • Synthesis of Pyrrole Derivatives:

    • Methyl 5-aminopyrrole-3-carboxylates have been synthesized from derivatives of this compound, demonstrating its utility in the synthesis of complex organic molecules, including those with potential pharmacological activities (Galenko et al., 2019).
  • Synthesis of Coumarin Substituted Derivatives:

    • It has applications in the synthesis of novel series of coumarin substituted derivatives, indicating its use in creating diverse organic compounds for various scientific and industrial purposes (Vaarla et al., 2016).

properties

IUPAC Name

methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(6(9)10-2)5(7)8-11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASAAXGZSAUBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442104
Record name METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-methylisoxazole-4-carboxylate

CAS RN

188686-98-8
Record name METHYL 3-BROMO-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RN Hanson, FA Mohamed - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… The key step was the facile preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate. … flash chromatography gave the methyl 3-bromo-5-methylisoxazole-4-carboxylate 3 in a 30-…
Number of citations: 5 onlinelibrary.wiley.com

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